molecular formula C9H8F3NO2 B1298984 2,3,6-Trifluoro-L-phenylalanine CAS No. 873429-60-8

2,3,6-Trifluoro-L-phenylalanine

Cat. No.: B1298984
CAS No.: 873429-60-8
M. Wt: 219.16 g/mol
InChI Key: DRQCAEOUDQSPEF-ZETCQYMHSA-N
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Description

2,3,6-Trifluoro-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanineThe compound has the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol .

Mechanism of Action

Target of Action

2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine.

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, this compound may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .

Biochemical Analysis

Biochemical Properties

2,3,6-Trifluoro-L-phenylalanine plays a crucial role in biochemical reactions due to its unique structure. The fluorine atoms in its structure can influence the compound’s reactivity and interactions with other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been shown to interact with cytochrome P450 enzymes, fluorinases, and other enzymes involved in the synthesis of fluorinated compounds . These interactions can lead to changes in enzyme activity, substrate specificity, and overall biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into proteins can affect protein folding, stability, and function . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and toxicity . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenylalanine metabolism. This compound can interact with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia lyase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the production of key metabolites, affecting overall metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of phenylalanine and its analogs across cell membranes . This transporter plays a crucial role in the localization and accumulation of this compound within specific tissues, influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds, making the process more efficient and environmentally friendly. The use of biocatalysts in the production process also allows for greater selectivity and yields .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6-Trifluoro-L-phenylalanine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluoro-L-phenylalanine
  • 3,5-Difluoro-L-phenylalanine
  • 4-Fluoro-L-phenylalanine

Uniqueness

2,3,6-Trifluoro-L-phenylalanine is unique due to the specific positions of the fluorine atoms on the phenyl ring. This specific fluorination pattern can result in distinct chemical and biological properties compared to other fluorinated phenylalanine derivatives. The compound’s unique properties make it particularly valuable in the study of protein structure and function, as well as in drug development .

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQCAEOUDQSPEF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303981
Record name 2,3,6-Trifluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873429-60-8
Record name 2,3,6-Trifluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873429-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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